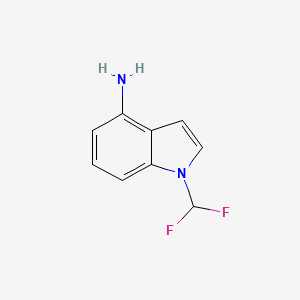

1H-Indol-4-amine, 1-(difluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1H-Indol-4-amine, 1-(difluoromethyl)- consists of a nine-membered carbon ring fused with a nitrogenous indole ring. The carbon ring has two fluorine atoms and an amine group attached to it.Physical And Chemical Properties Analysis

The molecular weight of 1H-Indol-4-amine, 1-(difluoromethyl)- is 182.174. Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Late-Stage Difluoromethylation

Late-stage difluoromethylation: is a pivotal technique in medicinal chemistry for the modification of bioactive molecules. The compound can be used to introduce difluoromethyl groups into heteroaromatics, such as indoles, through Minisci-type radical chemistry . This process enhances the lipophilicity and metabolic stability of pharmaceuticals, making “1-(difluoromethyl)-1H-indol-4-amine” a valuable tool in drug design and development.

Antifungal Agents

The difluoromethyl group is a common moiety in antifungal agents. Compounds like “1-(difluoromethyl)-1H-indol-4-amine” have been synthesized and tested against phytopathogenic fungi, showing moderate to excellent activities . This indicates its potential use in developing new fungicides that can protect crops from fungal diseases.

Structure-Activity Relationships (SAR)

In the field of SAR , “1-(difluoromethyl)-1H-indol-4-amine” can be a core structure for the synthesis of various derivatives. These derivatives can then be tested for biological activity, helping to determine the structural features necessary for antifungal activity and potentially other biological effects .

Mitochondrial Respiratory Chain Inhibition

The compound has implications in the inhibition of the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH). This action is crucial for the fungicidal activity of amide fungicides, and “1-(difluoromethyl)-1H-indol-4-amine” could serve as a lead compound for the development of new SDH inhibitors .

Photocatalytic Difluoromethylation

“1-(difluoromethyl)-1H-indol-4-amine” can be involved in photocatalytic difluoromethylation reactions. These reactions are important for introducing difluoromethyl groups into organic molecules under mild conditions, which can be beneficial for synthesizing compounds with potential pharmaceutical applications .

Drug Design for Enhanced Metabolic Stability

The introduction of a difluoromethyl group into drug molecules can significantly enhance their metabolic stability. “1-(difluoromethyl)-1H-indol-4-amine” can be used as a building block in drug design to improve the pharmacokinetic properties of new drugs .

Protein Modification

An emerging application is the site-selective installation of difluoromethyl groups onto large biomolecules such as proteins. This modification can alter protein function and stability, opening up new avenues in protein engineering and therapeutic development .

Development of Novel Imaging Agents

The difluoromethyl group can also be used in the development of imaging agents for diagnostic purposes. Compounds like “1-(difluoromethyl)-1H-indol-4-amine” may be used to create novel contrast agents for magnetic resonance imaging (MRI), enhancing the visualization of biological processes .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that difluoromethyl groups can be transferred to various sites in a molecule, both in stoichiometric and catalytic modes . This could potentially alter the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition can disrupt the normal flow of electrons within the mitochondria, affecting energy production and other downstream effects.

Pharmacokinetics

For instance, the difluoromethyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .

Action Environment

The action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-4-amine could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .

Propriétés

IUPAC Name |

1-(difluoromethyl)indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIEJOCXPSEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)

![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)